![molecular formula C26H26N4O6 B4077607 2-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]-N-(2,4-dimethoxyphenyl)-5-nitrobenzamide](/img/structure/B4077607.png)
2-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]-N-(2,4-dimethoxyphenyl)-5-nitrobenzamide
Overview
Description
The compound “2-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]-N-(2,4-dimethoxyphenyl)-5-nitrobenzamide” is a chemical compound that is related to a series of compounds designed and synthesized for the treatment of Alzheimer’s Disease . These compounds were designed by fusing the pharmacophoric features of 3,4-dihydro-2 (1 H )-quinolinone and dithiocarbamate .
Synthesis Analysis
The synthesis of these compounds involves the fusion of the pharmacophoric features of 3,4-dihydro-2 (1 H )-quinolinone and dithiocarbamate . The most promising candidate, compound 3e, was evaluated for its inhibitory abilities of ChEs and MAOs .Molecular Structure Analysis
The molecular structure of these compounds is based on the 3,4-dihydro-2(1H)-quinolinone scaffold . This scaffold is found in many natural products and synthetic molecules with a diverse range of biological activities .Chemical Reactions Analysis
The compounds were evaluated for their inhibitory abilities of ChEs and MAOs . Most compounds showed potent and clear inhibition to AChE and MAOs .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-N-(2,4-dimethoxyphenyl)-5-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O6/c1-35-20-8-10-23(24(14-20)36-2)28-26(32)21-13-19(30(33)34)7-9-22(21)27-25(31)16-29-12-11-17-5-3-4-6-18(17)15-29/h3-10,13-14H,11-12,15-16H2,1-2H3,(H,27,31)(H,28,32) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNLJKNMNJZZAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CN3CCC4=CC=CC=C4C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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